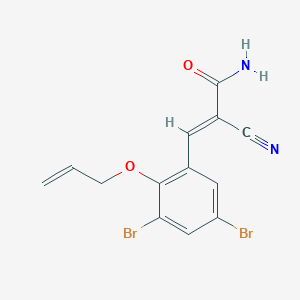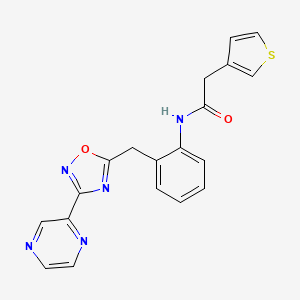
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide, also known as DBCA, is a synthetic compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is not fully understood, but it is believed to inhibit the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has also been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is its high potency against cancer cells, making it effective at lower concentrations than other anticancer agents. However, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is also highly reactive and can be difficult to handle in lab experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide.
Future Directions
Future research on (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide could focus on optimizing its synthesis and purification methods to improve its stability and reduce its reactivity. In addition, further studies could investigate the potential use of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide in combination with other anticancer agents to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide and its potential side effects in order to develop it into a safe and effective anticancer agent.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide involves the reaction of 3,5-dibromo-2-prop-2-enoxybenzoyl chloride with 2-cyanoacetamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2/c1-2-3-19-12-8(4-9(7-16)13(17)18)5-10(14)6-11(12)15/h2,4-6H,1,3H2,(H2,17,18)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQBFZHJZGQDGO-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B2674419.png)
![2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide](/img/structure/B2674420.png)
![5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2674423.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![2-[(4-Bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)


![N-[2-[[6-[Acetyl(ethyl)amino]pyridin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674429.png)

![Tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate](/img/structure/B2674431.png)
![3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2674435.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate](/img/structure/B2674438.png)

![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)